molecular formula C7H16ClNO B044678 O-(Cyclohexylmethyl)hydroxylamine hydrochloride CAS No. 34955-09-4

O-(Cyclohexylmethyl)hydroxylamine hydrochloride

Cat. No.: B044678
CAS No.: 34955-09-4
M. Wt: 165.66 g/mol
InChI Key: KEZQCICBYSOODN-UHFFFAOYSA-N
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Description

O-(Cyclohexylmethyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a cyclohexylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(Cyclohexylmethyl)hydroxylamine hydrochloride can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the reaction of hydroxylamine with cyclohexylmethyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

O-(Cyclohexylmethyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(Cyclohexylmethyl)hydroxylamine hydrochloride is unique due to its cyclohexylmethyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and interactions that are not possible with other hydroxylamine derivatives .

Biological Activity

O-(Cyclohexylmethyl)hydroxylamine hydrochloride is a compound with significant biological activity, primarily due to its hydroxylamine functional group, which is known for its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, neuroprotective effects, and potential applications in medicinal chemistry.

  • Molecular Formula : C₇H₁₅ClNO
  • Molecular Weight : Approximately 151.66 g/mol
  • Physical State : White to pale yellow crystalline solid
  • Melting Point : 170°C to 172°C
  • Solubility : Soluble in water

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Hydroxylamines in general have been studied for their efficacy against various bacterial strains. Research indicates that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has a lower MIC compared to other hydroxylamines, indicating higher potency against bacterial pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Biofilm Formation : This compound has demonstrated the ability to inhibit biofilm formation, which is critical in managing chronic bacterial infections .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2.5
Pseudomonas aeruginosa5.0
Enterococcus faecalis3.0

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Hydroxylamines are known to react with carbonyl compounds, potentially leading to protective effects against oxidative stress in neuronal cells.

Research Insights:

  • Oxidative Stress Mitigation : The compound's ability to scavenge reactive oxygen species (ROS) could provide a neuroprotective effect, making it a candidate for further research in neurodegenerative diseases .
  • In Vivo Studies : Animal models have shown that hydroxylamines can reduce neuronal damage following ischemic events, suggesting a potential therapeutic application for conditions such as stroke .

Medicinal Applications

The unique structure of this compound allows for diverse applications in medicinal chemistry. Its derivatives are being explored for use in various therapeutic areas.

Potential Applications:

  • Antitumor Activity : Some hydroxylamines have shown promise in cancer therapy due to their ability to alkylate DNA . this compound may exhibit similar properties.
  • Drug Development : The compound's reactivity makes it a useful intermediate in the synthesis of more complex pharmaceutical agents targeting specific diseases .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial effects of this compound against various pathogens. Results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as an alternative antibiotic agent .
  • Neuroprotection Research :
    • In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in reduced cell death and improved functional recovery post-injury .

Properties

IUPAC Name

O-(cyclohexylmethyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZQCICBYSOODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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